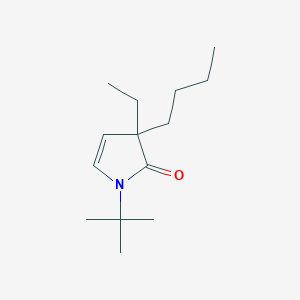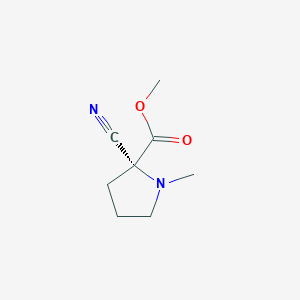![molecular formula C8H3ClN2O B12873937 4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
4-Chlorobenzo[d]oxazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzo[d]oxazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 4-position and a nitrile group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with a suitable chlorinated precursor. One common method includes the reaction of 2-aminophenol with 4-chlorobenzonitrile under acidic conditions, leading to the formation of the desired benzoxazole derivative . The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzoxazole ring can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Major Products Formed:
Substitution: 4-Amino- or 4-thiol-substituted benzoxazole derivatives.
Reduction: 2-Amino-4-chlorobenzoxazole.
Oxidation: Oxidized benzoxazole derivatives.
Applications De Recherche Scientifique
4-Chlorobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbonitrile is primarily related to its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, while the benzoxazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Benzoxazolecarbonitrile: Similar structure but lacks the chlorine atom at the 4-position.
4-Chlorobenzoxazole: Similar structure but lacks the nitrile group at the 2-position.
Benzoxazole-2-carbonitrile: Lacks the chlorine atom at the 4-position.
Uniqueness: 4-Chlorobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H3ClN2O |
|---|---|
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
4-chloro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
Clé InChI |
YOFSBVDMLNJWHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)




![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)




![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
